molecular formula C17H12F2N2O8 B2500558 Bis(4-fluoro-2-nitrophenyl) pentanedioate CAS No. 331459-90-6

Bis(4-fluoro-2-nitrophenyl) pentanedioate

Cat. No.: B2500558
CAS No.: 331459-90-6
M. Wt: 410.286
InChI Key: FJMHRXKWXFMIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-fluoro-2-nitrophenyl) pentanedioate: is an organic compound with the molecular formula C17H12F2N2O8 and a molecular weight of 410.2825864 This compound is characterized by the presence of two 4-fluoro-2-nitrophenyl groups attached to a pentanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluoro-2-nitrophenyl) pentanedioate typically involves the esterification of pentanedioic acid with 4-fluoro-2-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The purification process typically involves recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Bis(4-fluoro-2-nitrophenyl) pentanedioate and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The fluorine atoms can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or van der Waals interactions .

Comparison with Similar Compounds

  • Bis(4-chloro-2-nitrophenyl) pentanedioate
  • Bis(4-bromo-2-nitrophenyl) pentanedioate
  • Bis(4-iodo-2-nitrophenyl) pentanedioate

Comparison: Bis(4-fluoro-2-nitrophenyl) pentanedioate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .

Properties

IUPAC Name

bis(4-fluoro-2-nitrophenyl) pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O8/c18-10-4-6-14(12(8-10)20(24)25)28-16(22)2-1-3-17(23)29-15-7-5-11(19)9-13(15)21(26)27/h4-9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMHRXKWXFMIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OC(=O)CCCC(=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.